N-Decanoyl-2-amino-2-methylpropanol

enzyme activation galactocerebroside galactosidase structure–activity relationship

N-Decanoyl-2-amino-2-methylpropanol (IUPAC: N-(1-hydroxy-2-methylpropan-2-yl)decanamide; CAS 35922-60-2; C₁₄H₂₉NO₂; MW 243.39 g mol⁻¹) is a synthetic N-acyl amino alcohol that belongs to the pseudo‑ceramide class. The molecule is characterized by a C10 fatty acyl (decanoyl) chain linked through an amide bond to the sterically hindered branched amino alcohol 2‑amino‑2‑methyl‑1‑propanol (AMP).

Molecular Formula C14H29NO2
Molecular Weight 243.39 g/mol
CAS No. 35922-60-2
Cat. No. B12688492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Decanoyl-2-amino-2-methylpropanol
CAS35922-60-2
Molecular FormulaC14H29NO2
Molecular Weight243.39 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)NC(C)(C)CO
InChIInChI=1S/C14H29NO2/c1-4-5-6-7-8-9-10-11-13(17)15-14(2,3)12-16/h16H,4-12H2,1-3H3,(H,15,17)
InChIKeyIWZPIXUPMVBLSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Decanoyl-2-amino-2-methylpropanol CAS 35922-60-2: Baseline Identity for Sourcing Decisions


N-Decanoyl-2-amino-2-methylpropanol (IUPAC: N-(1-hydroxy-2-methylpropan-2-yl)decanamide; CAS 35922-60-2; C₁₄H₂₉NO₂; MW 243.39 g mol⁻¹) is a synthetic N-acyl amino alcohol that belongs to the pseudo‑ceramide class [1]. The molecule is characterized by a C10 fatty acyl (decanoyl) chain linked through an amide bond to the sterically hindered branched amino alcohol 2‑amino‑2‑methyl‑1‑propanol (AMP). This architecture confers amphiphilic surfactant properties, a log P (predicted) of ~3.3, and a predicted water solubility of ~55 mg L⁻¹ at 25 °C . Introduced into the biochemical literature in 1972, the compound remains primarily recognized as a potent in vitro activator of galactocerebroside β‑galactosidase (galactosylceramidase) and has been indexed as a MeSH Supplementary Concept since January 1, 1974 [2].

N-Decanoyl-2-amino-2-methylpropanol CAS 35922-60-2: Why In‑Class Substitution Without Evidence Fails


Close structural analogs of N‑decanoyl‑2‑amino‑2‑methylpropanol – including N‑acyl derivatives with different chain lengths (C8, C12), analogues lacking the branched methyl group, and congeners bearing an additional hydroxyl at the 3‑position – do not merely exhibit weaker activation of galactocerebroside galactosidase; omission of the gem‑dimethyl substitution alone switches the biological effect from enzyme stimulation to inhibition [1]. The fatty acid chain length is also optimised at C10, with shorter (C8) and longer (C12, C14) chains producing reduced degrees of stimulation [1]. These structure‑activity relationships demonstrate that the compound cannot be casually substituted with another N‑acyl amino alcohol or pseudo‑ceramide without quantitative loss of the specific activating property. Consequently, scientific or industrial users who require the documented gain‑of‑function biochemical activity must confirm identity against the exact molecular structure CAS 35922-60-2.

N-Decanoyl-2-amino-2-methylpropanol CAS 35922-60-2: Comparative Quantitative Evidence for Procurement Evaluation


Enzyme Stimulation Activity vs. Des‑Methyl Homologue (Direct Functional Switch)

N‑Decanoyl‑2‑amino‑2‑methylpropanol stimulated rat brain galactocerebroside β‑galactosidase activity by 34% at 0.15 mM and reached a maximum stimulation of 60% at saturating concentration. In a direct head‑to‑head comparison within the same study, the des‑methyl analogue N‑decanoyl‑2‑aminopropanol – identical in acyl chain and core amino‑alcohol scaffold but lacking the gem‑dimethyl branch – produced inhibition of the same enzyme instead of stimulation [1]. The functional sign inversion (activation vs. inhibition) is attributable solely to the presence of the branched methyl group.

enzyme activation galactocerebroside galactosidase structure–activity relationship

Acyl Chain Length Optimization: C10 (Decanoyl) vs. C8 and C12 Homologues

Within the same series of ceramide‑like amides, the N‑decanoyl (C10) derivative of 2‑amino‑2‑methyl‑1‑propanol was reported as ‘most effective’ [1]. Increasing the fatty acid chain to C12 or decreasing it to C8 each reduced the degree of enzyme stimulation, and the effect was further diminished at chain lengths further from C10 [1]. While the absolute stimulation values for C8 and C12 analogues are not numerically disclosed in the abstract, the rank‑order activity data are part of the same experimental series and directly referenced.

chain-length specificity pseudo-ceramide enzyme stimulation

Regiochemical Requirement: 3‑Hydroxyl Substitution Diminishes Activation

The addition of a hydroxyl group at the 3‑position of the amino‑alcohol chain reduced the degree of galactocerebroside galactosidase stimulation relative to the parent N‑decanoyl‑2‑amino‑2‑methylpropanol [1]. This observation, derived from the same structure–activity study, indicates that the steric and hydrogen‑bonding environment close to the amide linkage is a critical determinant of the activating interaction.

regiochemistry enzyme activation pseudo-ceramide

Mechanistic Differentiation: Non‑Competitive Activation that Increases Vmax Without Altering Km

Kinetic analysis performed in the foundational study demonstrated that N‑decanoyl‑2‑amino‑2‑methylpropanol does not affect the binding of galactosyl ceramide substrate to the enzyme (Km unchanged) but specifically accelerates the hydrolytic rate (increased Vmax) [1]. This non‑competitive activation mode contrasts with the non‑competitive inhibition exhibited by ceramide‑like amides that lack the branched methyl group, reported by the same research group in a parallel study where the best inhibitor (N‑decanoyl dl‑erythro‑3‑phenyl‑2‑aminopropanediol) showed a Ki of 0.4 mM [2]. Both the activator and the inhibitor appear to bind at a site distinct from the substrate‑active site, yet produce opposite functional outcomes.

enzyme kinetics non-competitive activator Vmax

N-Decanoyl-2-amino-2-methylpropanol CAS 35922-60-2: Application Scenarios Grounded in Quantitative Evidence


Enzyme Activator Reference Standard for Galactocerebroside β‑Galactosidase Studies

The compound is uniquely documented to deliver +60% maximal stimulation and +34% at 0.15 mM in a well‑defined in vitro assay of galactocerebroside β‑galactosidase from rat brain [1]. Researchers studying glycosphingolipid catabolism, Krabbe disease (globoid cell leukodystrophy) models, or lysosomal enzyme regulation can employ CAS 35922-60-2 as a positive‑control activator with a known non‑competitive mechanism. Its activity has also been confirmed in spleen and kidney cerebrosidase preparations [1], extending utility to peripheral tissue enzymology.

Structure–Activity Relationship (SAR) Probe for Pseudo‑Ceramide Library Design

Because the branched methyl group is the singular structural feature that converts an inhibitor into an activator [1], this compound serves as a pivotal SAR probe. Medicinal chemistry and lipid biochemistry groups synthesizing pseudo‑ceramide libraries can use it as the reference activator to benchmark new congeners, while the des‑methyl analogue (inhibitor) provides the negative comparator. The optimal C10 chain length [1] further anchors the acyl‑chain dimension of the SAR matrix.

Non‑Ionic Surfactant Candidate for Pharmaceutical Excipient Screening (Class‑Level Inference)

Although direct head‑to‑head toxicity data for this specific compound are not available, the N‑decanoyl surfactant class has been systematically compared to sodium dodecyl sulfate (SDS) across Caco‑2, A549 and Calu‑3 cell lines and erythrocytes, demonstrating lower cytotoxicity by MTT, LDH, hemolytic and TEER assays [2]. Given its structural membership in this class and its predicted log P of ~3.3 , CAS 35922-60-2 can be considered a candidate for excipient screening exercises where a non‑ionic amphiphile with reduced membrane‑lytic potential is desired. Procurement for such applications must be followed by compound‑specific confirmatory toxicology testing.

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